molecular formula C7H6FN3 B12084449 3-Fluoropyrazolo[1,5-a]pyridin-5-amine

3-Fluoropyrazolo[1,5-a]pyridin-5-amine

Cat. No.: B12084449
M. Wt: 151.14 g/mol
InChI Key: KXEANOLOQLNVRE-UHFFFAOYSA-N
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Description

3-Fluoropyrazolo[1,5-a]pyridin-5-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyridine family This compound is characterized by the presence of a fluorine atom at the 3-position and an amine group at the 5-position of the pyrazolo[1,5-a]pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoropyrazolo[1,5-a]pyridin-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the base-promoted [3+2] cycloaddition of N-aminopyridinium salts with gem-difluorostyrenes . This reaction is carried out under controlled conditions to ensure the formation of the desired product in moderate to good yields.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-Fluoropyrazolo[1,5-a]pyridin-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

3-Fluoropyrazolo[1,5-a]pyridin-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoropyrazolo[1,5-a]pyridin-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoropyrazolo[1,5-a]pyridin-5-amine is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H6FN3

Molecular Weight

151.14 g/mol

IUPAC Name

3-fluoropyrazolo[1,5-a]pyridin-5-amine

InChI

InChI=1S/C7H6FN3/c8-6-4-10-11-2-1-5(9)3-7(6)11/h1-4H,9H2

InChI Key

KXEANOLOQLNVRE-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=C(C=N2)F)C=C1N

Origin of Product

United States

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